Welcome to the BenchChem Online Store!
molecular formula C5H13NO3S B8403178 3-hydroxy-2,2-dimethylpropane-1-sulfonamide

3-hydroxy-2,2-dimethylpropane-1-sulfonamide

Cat. No. B8403178
M. Wt: 167.23 g/mol
InChI Key: LUIBHMKLKJNEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05155108

Procedure details

To a solution of 10.0 g of 3-acetoxy-2,2-dimethyl-1-propanesulfonamide in 80 ml of methanol was added 9.2 g of 28 W/W % sodium methoxide methanol solution at room temperature with stirring. After stirring for 30 minutes, the reaction mixture was concentrated to dryness, and the residue was subjected to a silica gel column chromatography, eluting with chloroform-methanol (9:1). The corresponding fractions were concentrated to obtain 6.2 g of 3-hydroxy-2,2,-dimethyl-1-propanesulfonamide.
Name
3-acetoxy-2,2-dimethyl-1-propanesulfonamide
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][S:8]([NH2:11])(=[O:10])=[O:9])(=O)C.CO.C[O-].[Na+]>CO>[OH:4][CH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][S:8]([NH2:11])(=[O:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
3-acetoxy-2,2-dimethyl-1-propanesulfonamide
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OCC(CS(=O)(=O)N)(C)C
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
WASH
Type
WASH
Details
eluting with chloroform-methanol (9:1)
CONCENTRATION
Type
CONCENTRATION
Details
The corresponding fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC(CS(=O)(=O)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.